molecular formula C18H18N2O4 B2944658 4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 955899-89-5

4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No. B2944658
CAS RN: 955899-89-5
M. Wt: 326.352
InChI Key: SADMOYKKNMBFNC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring and a benzene ring, both substituted with various functional groups . The 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve multi-step sequences starting from simpler molecules . For instance, 3,4-dimethoxyphenethylamine, a related compound, can be synthesized from vanillin .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the search results. Typically, these properties would include things like molecular weight, boiling point, melting point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized and characterized through a variety of methods, including elemental analysis, FT-IR, NMR, MS, and UV-visible spectroscopy, alongside X-ray crystallography. These techniques confirm the structure of novel pyrazole derivatives, elucidating their molecular geometries and electronic structures through methods such as DFT and HF calculations, which compare well with experimental data. The synthesis process often involves multi-step reactions, starting from basic structural units to complex pyrazole frameworks, indicating the compound's potential versatility in chemical synthesis and material science research (Kumara et al., 2018).

Photophysical and Physicochemical Properties

Studies on pyrazoline derivatives, closely related to the queried compound, explore their photophysical properties, demonstrating positive solvatochromism across different solvents. These compounds are investigated for their fluorescence quantum yield, transition dipole moments, and absorption/emission characteristics, making them interesting for applications in fluorescent chemosensors for metal ion detection, particularly Fe3+ ions. This suggests potential applications in analytical chemistry and environmental monitoring (Salman A. Khan, 2020).

Molecular Interactions and Structural Analysis

The crystal and molecular structure of pyrazole derivatives reveal a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, which contribute to their stability and self-assembly into supramolecular structures. Such characteristics are essential for understanding the material's properties and designing molecular devices or materials with specific functionalities (Naveen et al., 2018).

Applications in Medicinal Chemistry

Although not directly mentioned, the structural motifs present in pyrazole derivatives show significant potential in medicinal chemistry. For instance, polymethoxylated pyrazoline benzene sulfonamides exhibit cytotoxic activities against tumor cells and inhibitory effects on enzymes like carbonic anhydrase, suggesting a pathway for the development of new therapeutic agents (Kucukoglu et al., 2016).

properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-10-17(11-4-7-15(23-2)16(8-11)24-3)18(20-19-10)13-6-5-12(21)9-14(13)22/h4-9,21-22H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADMOYKKNMBFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol

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